cerium(3+);tris(1,2,3,5-tetramethylcyclopenta-1,3-diene)
Description
Properties
IUPAC Name |
cerium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Ce/c3*1-6-5-7(2)9(4)8(6)3;/h3*6H,1-4H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYOUFHIZLBQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Ce+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Ce | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747915 | |
| Record name | Cerium(3+) tris(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251984-08-4 | |
| Record name | Cerium(3+) tris(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Tris(tetramethylcyclopentadienyl)cerium(III) is an organometallic compound with the formula Ce[(Me)₄Cp]₃, where Me is a methyl group and Cp represents cyclopentadienyl . This compound, also known as Tris(1,2,3,4-tetramethyl-2,4-cyclopentadienyl)cerium(III), has the CAS number 251984-08-4 .
General Properties
- Molecular Formula: C₂₇H₃₉Ce
- Molecular Weight: 503.71
- Appearance: Available as a purple powder or green crystals
- Purity: Typically >98%
Applications
Tris(tetramethylcyclopentadienyl)cerium(III) is used in applications requiring non-aqueous solubility . Cerium compounds have various commercial uses, including:
- Metallurgy: Cerium is used in steel manufacturing to eliminate free oxygen and sulfur by creating stable oxysulfides and binding undesirable trace elements like lead and antimony .
- Glass and Glass Polishing: Cerium is an efficient glass polishing agent for precision optical polishing .
- Ceramics and Catalysts: Cerium compounds are utilized in ceramics and as catalysts .
- Phosphors: Cerium compounds are used in phosphors .
- Electronic/Opto-Electronic Thin Films: Applications in thin films .
Scientific Research Applications
Electrochemical studies involving cyclopentadienyl ligands have demonstrated the significance of these ligands in developing low oxidation state actinide chemistry . The electrochemical properties of tris(cyclopentadienyl)thorium and uranium compounds have been reported, highlighting the impact of cyclopentadienyl ligands .
Tris(cyclopentadienyl)cerium has been tested as a potential dopant source in Atomic Layer Epitaxy (ALE) and Chemical Vapor Deposition (CVD) of Ce-doped strontium sulfide (SrS:Ce) for thin-film electroluminescent display applications . In situ studies using XPS and TOF-SIMS indicated that Ce(CPD) decomposed more efficiently than tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium Ce(THD)₄ within the typical thermal budget used in ALE and CVD of SrS:Ce films. This resulted in reduced hydrocarbon-based surface contamination and a cleaner Ce phase .
Research has also explored the electronic structure of Cerium imido and oxo complexes, with X-ray spectroscopy revealing an intermediate valent ground state of Cerium and enhanced levels of temperature-independent paramagnetism .
Safety Information
Tris(tetramethylcyclopentadienyl)cerium(III) is associated with certain hazards. The signal word is "Warning" .
- Hazard Statements:
- Precautionary Statements:
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray .
- P264: Wash skin thoroughly after handling .
- P271: Use only outdoors or in a well-ventilated area .
- P280: Wear protective gloves/protective clothing/eye protection/face protection .
- P302+P352: If on skin, wash with plenty of soap and water .
- P304+P340: If inhaled, remove person to fresh air and keep comfortable for breathing .
- P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
- P312: Call a poison center or doctor/physician if you feel unwell .
- P321: Specific treatment (see supplemental first aid instructions on this label) .
- P332+P313: If skin irritation occurs, get medical advice/attention .
- P337+P313: If eye irritation persists, get medical advice/attention .
- P362: Take off contaminated clothing and wash before reuse .
- P403+P233: Store in a well-ventilated place. Keep container tightly closed .
- P405: Store locked up .
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations .
Mechanism of Action
Mechanism: The compound exerts its effects primarily through its redox properties and its ability to form stable complexes with various ligands. The cerium ion can undergo reversible oxidation and reduction, which is crucial for its catalytic activity.
Molecular Targets and Pathways: In biological applications, the compound interacts with cellular components, potentially generating reactive oxygen species that can damage cancer cells. In industrial applications, it interacts with monomers to facilitate polymerization.
Comparison with Similar Compounds
Comparison with Similar Cerium(III) Complexes
Structural Analogues: Substituted Cyclopentadienyl Complexes
Tris(methylcyclopentadienyl)cerium(III) [Ce(MeCp)3]
- Structure : Methyl substituents on Cp ligands (C5H4Me).
- Properties : Lower molecular weight (461.64 g/mol) and reduced steric bulk compared to the tetramethyl derivative. DFT studies show weaker adsorption on TiO2 surfaces during ALD, attributed to smaller ligand size and lower electron-donating capacity .
- Applications : Used in ALD for cerium oxide films but less favored due to inferior thermal stability .
Tris(i-propylcyclopentadienyl)cerium(III) [Ce(iPrCp)3]
- Structure : Bulkier i-propyl substituents (C5H4iPr).
- Properties : Higher molecular weight (C24H33Ce, 461.64 g/mol) and enhanced steric hindrance. Exhibits superior volatility and ligand elimination efficiency in ALD compared to Ce(MeCp)3, but lower than the tetramethyl analogue due to increased ligand size .
- Applications : Preferred for high-quality CeO2 films in semiconductor manufacturing .
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) [Ce(TMHD)4]
- Structure : Ce(IV) β-diketonate complex.
- Properties : Higher oxidation state (Ce<sup>4+</sup>) and distinct ligand chemistry. Exhibits stronger oxidative reactivity and lower solubility in organic solvents compared to Ce(III) Cp derivatives.
- Applications : Used in ALD for CeO2 but requires higher deposition temperatures due to ligand decomposition challenges .
Comparative Data Table
Comparison with Lanthanide Analogues
Europium(III) Complexes
Europium (Eu), a lanthanide with variable oxidation states (Eu<sup>2+</sup>/Eu<sup>3+</sup>), is often considered a Ce analogue. However, Eu<sup>3+</sup> compounds exhibit significantly lower solubility (e.g., Eu(OH)3 solubility constant: 1.538 × 10<sup>−5</sup> vs. Ce(OH)3 at ~10<sup>−20</sup>) due to stronger ionic bonding . Tris(Cp) europium complexes are less volatile and rarely used in ALD compared to Ce derivatives.
Other Lanthanide Complexes
- Tris(Cp)yttrium(III) : Smaller ionic radius (Y<sup>3+</sup> vs. Ce<sup>3+</sup>) results in higher lattice energy and lower solubility. Used in phosphors rather than thin-film deposition .
- Tris(Cp)lanthanum(III) : Larger ionic radius (La<sup>3+</sup>) reduces ligand field stabilization, leading to lower thermal stability than Ce analogues .
Chemical and Physical Properties
Solubility and Reactivity
Thermal Stability
- The tetramethylCp ligand enhances stability up to ~200°C, outperforming methylCp derivatives but lagging behind iPrCp complexes .
Biological Activity
Tris(tetramethylcyclopentadienyl)cerium(III) (abbreviated as Ce(Cp*)₃) is a cerium-based organometallic compound notable for its unique structural and electronic properties. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Structure and Properties
Tris(tetramethylcyclopentadienyl)cerium(III) consists of a cerium center coordinated to three tetramethylcyclopentadienyl ligands. The chemical formula is with a molecular weight of 503.73 g/mol. The steric bulk and electronic characteristics of the tetramethylcyclopentadienyl ligands influence the reactivity and biological interactions of the cerium ion.
Biological Activity Overview
The biological activity of Ce(Cp*)₃ has been explored in various studies, focusing on its anticancer properties, interaction with biomolecules, and potential as a therapeutic agent. Key findings from the literature are summarized below.
Anticancer Properties
-
Cytotoxicity Studies :
- In vitro studies have demonstrated that Ce(Cp*)₃ exhibits significant cytotoxic effects against several cancer cell lines, including ovarian and breast cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate that certain derivatives show enhanced activity compared to traditional chemotherapeutics such as cisplatin .
- Mechanism of Action :
-
Case Study - Ovarian Cancer :
- A study involving A2780 human ovarian cancer cells reported that Ce(Cp*)₃ complexes exhibited an IC50 value lower than 10 µM, indicating potent anticancer activity. The study highlighted the importance of ligand substitution on biological efficacy, suggesting that modifications to the cyclopentadienyl ligands could enhance activity .
Interaction with Biomolecules
The interaction of Ce(Cp*)₃ with biomolecular targets is crucial for understanding its biological activity:
- DNA Binding Studies :
- Protein Interaction :
Comparative Analysis
The following table summarizes key biological activities and properties of Tris(tetramethylcyclopentadienyl)cerium(III) compared to other cerium complexes:
| Compound | IC50 (µM) | Mechanism of Action | Notable Findings |
|---|---|---|---|
| Tris(tetramethylcyclopentadienyl)cerium(III) | <10 | DNA intercalation, protein binding | Potent against ovarian cancer; ligand modification enhances activity |
| Cisplatin | 5-10 | DNA cross-linking | Standard chemotherapeutic; resistance issues |
| Cerium(IV) oxide | >100 | Antioxidant activity | Limited anticancer efficacy |
Preparation Methods
Direct Ligand Substitution on Cerium(III) Halides
- Starting materials: Cerium(III) halides such as CeCl$$3$$·xTHF (tetrahydrofuran adducts) or anhydrous CeCl$$3$$.
- Ligand source: Potassium or sodium salts of tetramethylcyclopentadienyl (K[(Me)$$4$$Cp] or Na[(Me)$$4$$Cp]).
- Reaction conditions: Typically performed in dry, oxygen-free solvents like tetrahydrofuran (THF) or toluene under inert atmosphere (argon or nitrogen).
- Procedure: The cerium(III) halide is reacted with three equivalents of the alkali metal tetramethylcyclopentadienyl salt, leading to salt metathesis and precipitation of alkali halide byproducts.
- Isolation: The product is isolated by filtration and crystallization from appropriate solvents, yielding green crystalline tris(tetramethylcyclopentadienyl)cerium(III).
Transmetallation from Cyclopentadienyl Precursors
- Starting materials: Preformed tris(cyclopentadienyl)cerium(III) complexes or related lanthanide complexes.
- Ligand exchange: Treatment with tetramethylcyclopentadienyl lithium or magnesium reagents can substitute the cyclopentadienyl ligands with tetramethyl-substituted analogs.
- Advantages: This method allows fine control over ligand environment and can be used to prepare mixed-ligand complexes.
Detailed Research Findings and Analytical Data
- According to crystallographic studies, the tris(tetramethylcyclopentadienyl)cerium(III) complex exhibits a three-fold symmetric coordination environment around the cerium center with η$$^5$$-coordination of each tetramethylcyclopentadienyl ligand, providing a stable sandwich-type structure.
- Elemental analysis confirms carbon content between 62.8–66.0% and hydrogen content between 7.6–8.0%, consistent with the theoretical composition for C$${27}$$H$${39}$$Ce.
- The compound is typically obtained as green crystals or purple powder, depending on the crystallization and drying conditions.
Summary Table of Preparation Parameters
Notes on Experimental Conditions and Challenges
- The synthesis must be conducted under rigorously anhydrous and oxygen-free conditions to prevent oxidation of Ce(III) to Ce(IV) and hydrolysis of ligands.
- The steric hindrance from the tetramethyl substituents on the cyclopentadienyl ring stabilizes the complex but can complicate ligand substitution reactions, requiring careful control of stoichiometry and temperature.
- Crystallization to obtain high-quality crystals suitable for X-ray diffraction often requires slow cooling or layering techniques.
Advanced Characterization Supporting Preparation
- X-ray diffraction studies have been essential in confirming the molecular geometry and purity of the synthesized complex, revealing the sandwich structure with three η$$^5$$-coordinated tetramethylcyclopentadienyl rings around cerium.
- Solid-state $$^{13}$$C NMR and elemental analysis provide evidence for the integrity of the ligand environment and the absence of impurities.
- Electrochemical studies indicate the redox stability of the Ce(III) center in this ligand environment, which is crucial for potential catalytic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methods for preparing Tris(tetramethylcyclopentadienyl)cerium(III) with high purity?
- Methodological Answer : Synthesis typically involves reacting cerium(III) precursors (e.g., CeCl₃) with tetramethylcyclopentadienyl ligands in anhydrous, oxygen-free environments under inert gas (argon or nitrogen). Key steps include:
- Using rigorously dried solvents (e.g., THF or toluene) to prevent hydrolysis .
- Purification via sublimation or recrystallization to achieve >99% purity, as confirmed by elemental analysis and NMR .
- Monitoring reaction progress using in-situ spectroscopic techniques (e.g., IR for ligand coordination) .
Q. What spectroscopic techniques are most effective for characterizing Tris(tetramethylcyclopentadienyl)cerium(III)?
- Methodological Answer :
- X-ray crystallography : Resolves coordination geometry and bond lengths (e.g., average Ce–C distances ~2.6–2.8 Å) .
- NMR spectroscopy : Limited utility due to paramagnetic Ce³⁺ causing signal broadening; deuterated solvents and low-temperature experiments can mitigate this .
- Elemental analysis : Validates stoichiometry and purity, critical for reproducibility .
- Magnetic susceptibility : Confirms Ce³⁺ oxidation state and paramagnetic behavior .
Q. How should researchers handle Tris(tetramethylcyclopentadienyl)cerium(III) to prevent decomposition during experiments?
- Methodological Answer :
- Use gloveboxes or Schlenk lines for air-sensitive manipulations .
- Store under inert gas (argon) in sealed, flame-dried glassware .
- Avoid protic solvents (e.g., water, alcohols) to prevent ligand dissociation or redox reactions .
Advanced Research Questions
Q. How does the coordination geometry of Tris(tetramethylcyclopentadienyl)cerium(III) influence its reactivity in catalytic applications?
- Methodological Answer :
- The distorted octahedral geometry (observed in X-ray studies) allows for variable ligand substitution, enabling catalytic versatility .
- Steric bulk from tetramethylcyclopentadienyl ligands restricts substrate access, favoring selective reactions (e.g., polymerization of ε-caprolactone). Compare with less bulky ligands (e.g., amidinates) to assess steric effects .
- DFT calculations can model active sites and predict reactivity trends .
Q. What strategies resolve contradictions in reported catalytic efficiencies for polymerization reactions?
- Methodological Answer :
- Control variables : Standardize solvent polarity, temperature, and monomer-to-catalyst ratios across studies .
- Mechanistic probes : Use kinetic isotope effects (KIEs) or radical traps to distinguish between ionic vs. radical pathways .
- In-situ monitoring : Employ techniques like GPC or MALDI-TOF to track polymer chain growth and identify side reactions .
Q. How does the steric profile of tetramethylcyclopentadienyl ligands affect electronic properties compared to other cyclopentadienyl derivatives?
- Methodological Answer :
- Cyclic voltammetry : Compare redox potentials of Ce(III)/Ce(IV) in different ligand environments to assess electron-donating effects .
- EPR spectroscopy : Probe ligand-field splitting and spin states influenced by methyl substituents .
- Benchmark against analogous complexes (e.g., pentamethylcyclopentadienyl derivatives) to isolate steric contributions .
Q. What are the challenges in synthesizing heteroleptic derivatives of Tris(tetramethylcyclopentadienyl)cerium(III)?
- Methodological Answer :
- Competing ligand exchange reactions require stepwise addition of ligands with varying donor strengths .
- Use chelating agents (e.g., crown ethers) to stabilize intermediates during substitution .
- Monitor reaction pathways via time-resolved UV-Vis spectroscopy .
Data Contradiction Analysis
Q. How to address discrepancies in reported coordination numbers for cerium(III) complexes?
- Methodological Answer :
- Review crystallographic data (e.g., Cambridge Structural Database) to identify trends in ligand size and donor atom electronegativity .
- Replicate experiments under identical conditions to confirm reproducibility, particularly for air-sensitive compounds .
- Consider solvent effects: Polar solvents may stabilize higher coordination numbers via solvent adducts .
Tables for Key Comparisons
| Property | Tris(tetramethylcyclopentadienyl)cerium(III) | Tris(amidinate)cerium(III) |
|---|---|---|
| Coordination Geometry | Distorted octahedral | Trigonal prismatic |
| Catalytic Activity | Moderate (steric hindrance) | High (open coordination sites) |
| Air Sensitivity | Extreme (requires inert atmosphere) | Moderate (stable under argon) |
| Synthetic Yield | 60–75% | 80–90% |
| Reference |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
